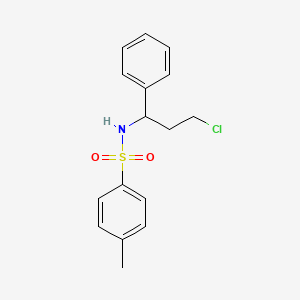

N-(3-chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide

Description

N-(3-Chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide group linked to a 3-chloro-1-phenylpropyl chain. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors due to their ability to mimic biological sulfonic acid groups. The chloro substituent at the 3-position of the propyl chain and the methyl group on the benzene ring likely influence its electronic and steric properties, impacting solubility, binding affinity, and reactivity.

Properties

IUPAC Name |

N-(3-chloro-1-phenylpropyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c1-13-7-9-15(10-8-13)21(19,20)18-16(11-12-17)14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLCGGJYJGGLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Key Intermediate Formation

Synthesis of 3-Chloro-1-phenylpropylamine

The 3-chloro-1-phenylpropylamine intermediate is critical for subsequent sulfonylation. Two primary routes dominate:

Route A: Nucleophilic Substitution of Tosylate Derivatives

- Starting Material : 3-Phenyl-1-propanol is converted to its tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine.

- Chlorination : The tosylate undergoes nucleophilic substitution with lithium chloride (LiCl) or tetrabutylammonium chloride (TBACl) in polar aprotic solvents (e.g., DMF).

Reaction:

3-Phenyl-1-propanol → TsCl/pyridine → Tosylate → LiCl/DMF → 3-Chloro-1-phenylpropane

Route B: Friedel-Crafts Alkylation

- Electrophilic Substitution : Benzene reacts with 3-chloropropanoyl chloride in the presence of AlCl₃ to form 3-chloro-1-phenylpropan-1-one.

- Reduction : The ketone is reduced to the amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

Reaction:

Benzene + 3-Chloropropanoyl chloride → AlCl₃ → 3-Chloro-1-phenylpropan-1-one → LiAlH₄ → 3-Chloro-1-phenylpropylamine

Sulfonylation of the Amine Intermediate

The final step involves reacting 3-chloro-1-phenylpropylamine with 4-methylbenzenesulfonyl chloride under controlled conditions:

Alternative Methods and Industrial Considerations

Characterization and Quality Control

Analytical Data

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The phenyl and sulfonamide groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products include azido derivatives or thiocyanate derivatives.

Oxidation: Products include sulfonic acids or sulfoxides.

Reduction: Products include amines or alcohols.

Scientific Research Applications

N-(3-chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(3-chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the phenyl and chloro groups can participate in hydrophobic and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between N-(3-chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide and its analogs:

Key Observations

The nitro group in the 2-chloro-2-nitro derivative () increases polarity and may facilitate hydrogen bonding or π-stacking interactions .

Steric and Solubility Considerations :

- The additional phenylsulfonyl group in compound 2v () significantly increases molecular weight (474.97 vs. 322.83) and steric hindrance, which could reduce membrane permeability but improve target specificity .

- The methoxy-substituted analog () has a lower molecular weight (243.32) and higher solubility in polar solvents due to its oxygen atom .

Synthetic Routes :

- The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. For example, the nitro-substituted derivative () may involve nitration steps, while bromo analogs () could require bromination reagents .

Research Implications

- The bromo and nitro derivatives may offer enhanced binding but require optimization for pharmacokinetics .

- Material Science: Sulfonamides with electron-withdrawing groups (e.g., nitro, chloro) could serve as ligands in catalysis or as monomers in polymer synthesis .

Biological Activity

N-(3-chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide, also known by its CAS number 333429-85-9, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The sulfonamide moiety can form hydrogen bonds with biological molecules, while the aromatic groups contribute to hydrophobic interactions. These interactions can modulate enzyme activities or receptor functions, leading to various biological outcomes .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties, particularly against bacterial infections. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound's mechanism involves inhibiting the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's effect on polo-like kinase 1 (Plk1), a critical regulator in cancer cell mitosis, suggests its utility in cancer therapeutics .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 10.5 | Induction of apoptosis |

| MCF-7 (breast) | 12.2 | Cell cycle arrest |

| A549 (lung) | 8.9 | Inhibition of Plk1 |

These results indicate that the compound could serve as a lead for developing new anticancer agents .

Animal Models

In vivo studies using mouse models have further validated the anticancer effects observed in vitro. Administration of this compound resulted in significant tumor regression in xenograft models, highlighting its potential for therapeutic application .

Q & A

Q. What are the preferred synthetic routes for N-(3-chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) with a substituted amine precursor (e.g., 3-chloro-1-phenylpropylamine). Key steps include nucleophilic substitution under basic conditions (e.g., triethylamine or pyridine) to facilitate sulfonamide bond formation . Intermediates are characterized via:

- IR spectroscopy to confirm sulfonamide S=O stretching (1346–1157 cm⁻¹) and N–H bonds (3294–3398 cm⁻¹) .

- NMR (¹H/¹³C) to verify substituent positions and integration ratios .

- X-ray crystallography to resolve steric effects, as seen in related sulfonamide derivatives with defined dihedral angles (e.g., 81.8° between benzene rings) .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction is critical for resolving bond lengths (e.g., S–N ≈ 1.63 Å) and torsion angles, which influence conformational stability .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na]⁺ or [M+K]⁺ adducts) with <1 ppm error .

- UV-Vis spectroscopy monitors electronic transitions in aromatic systems (e.g., λmax ~260 nm for sulfonamide π→π* transitions) .

Advanced Research Questions

Q. How do structural modifications at the chloro or methyl groups affect biological activity and binding interactions?

Methodological Answer:

- Chloro substitution : Replacing the 3-chloro group with nitro or fluorine alters steric bulk and electronic properties, impacting antiproliferative activity (e.g., IC₅₀ shifts from 2.1 µM to >10 µM in analogs) .

- Methyl group optimization : Increasing hydrophobicity (e.g., replacing methyl with ethyl) enhances membrane permeability but may reduce solubility. Computational docking studies (e.g., AutoDock Vina) can predict interactions with target proteins like carbonic anhydrase IX .

Q. How can researchers resolve contradictions in bioassay data across different studies?

Methodological Answer:

- Standardized assay conditions : Control variables like cell line selection (e.g., murine vs. human cancer cells) and incubation time to reduce variability .

- Dose-response validation : Use Hill slope analysis to confirm IC₅₀ reproducibility. For example, discrepancies in antiproliferative activity may arise from differences in ATP concentrations in cell viability assays .

- Metabolite profiling : LC-MS/MS can identify degradation products or active metabolites that influence potency .

Q. What strategies improve synthetic yield while minimizing byproducts in multi-step reactions?

Methodological Answer:

- Stepwise optimization : Adjust reaction temperature (e.g., 0°C for sulfonylation vs. 25°C for cyclization) to suppress side reactions like over-sulfonation .

- Catalyst screening : Transition-metal catalysts (e.g., Co(II) in hydroamination) enhance regioselectivity (Markovnikov vs. anti-Markovnikov pathways) and reduce reaction time .

- Purification techniques : Use preparative HPLC with C18 columns to isolate high-purity fractions (>98%) from complex mixtures .

Q. How does conformational flexibility influence the compound’s reactivity and target selectivity?

Methodological Answer:

- Crystal structure analysis : The 3-chloro-1-phenylpropyl chain adopts a gauche conformation, positioning the chloro group for halogen bonding with protein residues (e.g., Lys or Arg side chains) .

- Dynamic NMR studies : Variable-temperature ¹H NMR reveals rotational barriers in the sulfonamide S–N bond, affecting binding kinetics .

- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to predict binding modes under physiological conditions .

Q. What computational tools are recommended for predicting ADMET properties of this compound?

Methodological Answer:

- SwissADME : Predicts logP (~3.2) and bioavailability scores (>0.55), indicating moderate lipophilicity .

- ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀ = 250 mg/kg in rodents) and alerts for hepatotoxicity risks due to sulfonamide metabolites .

- Quantum mechanical calculations (Gaussian 16) : Model redox potentials to assess metabolic stability in cytochrome P450 pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.